![molecular formula C15H12BrN3O4 B3919619 N'-[(2-bromobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B3919619.png)
N'-[(2-bromobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide
Descripción general
Descripción
N'-[(2-bromobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide, also known as BBNE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It belongs to the class of organic compounds called benzamides and has a molecular weight of 393.27 g/mol.
Mecanismo De Acción
The mechanism of action of N'-[(2-bromobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, N'-[(2-bromobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In neurodegenerative diseases, N'-[(2-bromobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. N'-[(2-bromobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N'-[(2-bromobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide has been shown to have various biochemical and physiological effects. In cancer cells, N'-[(2-bromobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide has been shown to induce apoptosis, inhibit angiogenesis, and inhibit cell migration and invasion. In neurodegenerative diseases, N'-[(2-bromobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide has been shown to improve cognitive function and have neuroprotective effects. In inflammation, N'-[(2-bromobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide has been shown to inhibit the production of inflammatory mediators and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N'-[(2-bromobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide is its potential therapeutic applications in various fields, as discussed above. Another advantage is its relatively low toxicity compared to other compounds with similar therapeutic potential. However, one limitation of N'-[(2-bromobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of clinical studies on N'-[(2-bromobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide, which limits our understanding of its potential therapeutic applications in humans.
Direcciones Futuras
There are several future directions for N'-[(2-bromobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide research. One direction is to study its potential therapeutic applications in other fields, such as cardiovascular disease and diabetes. Another direction is to improve its solubility and bioavailability, which would make it easier to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of N'-[(2-bromobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide and its potential side effects. Finally, clinical studies are needed to determine the safety and efficacy of N'-[(2-bromobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide in humans.
Aplicaciones Científicas De Investigación
N'-[(2-bromobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide has been studied for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, N'-[(2-bromobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, N'-[(2-bromobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide has been studied for its neuroprotective effects and potential to improve cognitive function. Inflammation is another area of research where N'-[(2-bromobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide has shown promise due to its anti-inflammatory properties.
Propiedades
IUPAC Name |
[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2-bromobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O4/c16-13-4-2-1-3-12(13)15(20)23-18-14(17)9-10-5-7-11(8-6-10)19(21)22/h1-8H,9H2,(H2,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZTWGZXAYXRIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)ON=C(CC2=CC=C(C=C2)[N+](=O)[O-])N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O/N=C(/CC2=CC=C(C=C2)[N+](=O)[O-])\N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(2-bromobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



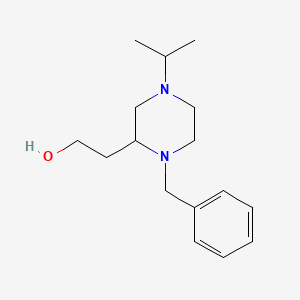
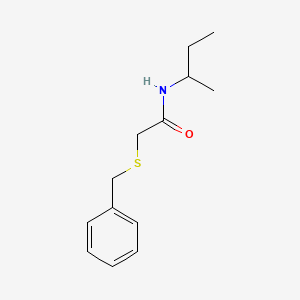
![4-bromo-N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3919550.png)
![N-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3919553.png)
![3-({4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B3919577.png)
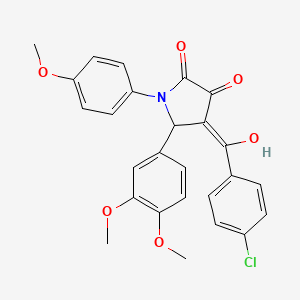
![4-{2-[methoxy(phenyl)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B3919584.png)
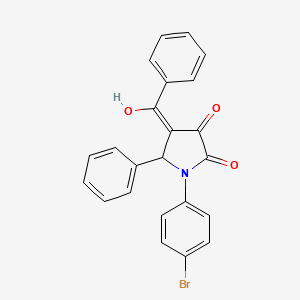
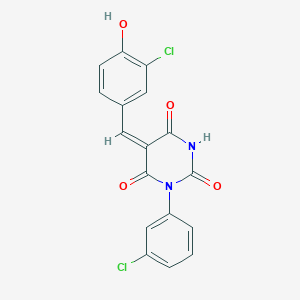
![3-benzyl-5-{2-[2-(4-bromophenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3919598.png)
![N-(tert-butyl)-2-(2-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoacetamide](/img/structure/B3919600.png)
![N'-[1-(4-iodophenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B3919605.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-4-(trifluoromethyl)benzamide](/img/structure/B3919607.png)
![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1-(4-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3919618.png)